![molecular formula C12H15NO3 B035600 (S)-4-Benzyl-3-morpholinecarboxylic acid CAS No. 1235011-96-7](/img/structure/B35600.png)
(S)-4-Benzyl-3-morpholinecarboxylic acid
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Description
Synthesis Analysis
The synthesis of optically active 3-morpholinecarboxylic acid, closely related to (S)-4-Benzyl-3-morpholinecarboxylic acid, involves the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol, demonstrating a convenient method for obtaining such intermediates (Y. Kogami & K. Okawa, 1987).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, has been elucidated through crystal structure determination, indicating a monoclinic system and providing insights into the structural aspects of morpholinecarboxylic acid derivatives (Jiu-Fu Lu et al., 2018).
Chemical Reactions and Properties
4-(1-Ethyl-1-propenyl)morpholine reacts with benzylideneanilines in acetic acid, showcasing the acid-catalyzed oligomerization capabilities of morpholine derivatives and providing a pathway for the synthesis of complex heterocyclic compounds (Yujiro Nomura et al., 1978).
Physical Properties Analysis
The physical properties of morpholinium salts, including those related to (S)-4-Benzyl-3-morpholinecarboxylic acid, have been extensively studied, revealing significant data on their cytotoxicity, oral toxicity, biodegradability, and physicochemical characteristics, which are essential for understanding their behavior in various environments and applications (J. Pernak et al., 2011).
Chemical Properties Analysis
Research on the chemical properties of morpholine-based compounds, such as their reactivity and interaction with other chemical entities, is crucial for their application in synthesis and material science. The electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, for example, demonstrates a green, one-pot procedure for creating biologically significant compounds, showcasing the versatility and potential of morpholine derivatives (D. Nematollahi & R. Esmaili, 2010).
Scientific Research Applications
Asymmetric Synthesis and Catalysis
Research has demonstrated the utility of (S)-4-Benzyl-3-morpholinecarboxylic acid derivatives in the asymmetric synthesis of various compounds. For example, Singh and Pennington (2003) described an efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation, highlighting the compound's role in producing key intermediates for further synthetic applications Singh & Pennington, 2003. Another study by Kolla et al. (2007) presented an alternative approach to achieve enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of Aprepitant, showcasing the compound's significance in pharmaceutical synthesis Kolla et al., 2007.
Pharmaceutical Research and Development
In the context of pharmaceutical research, the derivatives of (S)-4-Benzyl-3-morpholinecarboxylic acid have been explored for their potential in drug design and synthesis. A study by Brands et al. (2003) described the efficient synthesis of the NK1 receptor antagonist Aprepitant, underscoring the compound's role in the development of therapeutics for conditions such as chemotherapy-induced nausea and vomiting Brands et al., 2003.
Materials Science and Chemical Engineering
Research in materials science has also benefited from the applications of (S)-4-Benzyl-3-morpholinecarboxylic acid derivatives. Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, evaluating their toxicity, biodegradability, and physicochemical properties. This work contributes to the development of new materials with potential applications in green chemistry and environmental sustainability Pernak et al., 2011.
properties
IUPAC Name |
(3S)-4-benzylmorpholine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHBJHXLYHSNN-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363818 |
Source
|
Record name | (S)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-3-morpholinecarboxylic acid | |
CAS RN |
1235011-96-7 |
Source
|
Record name | (S)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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